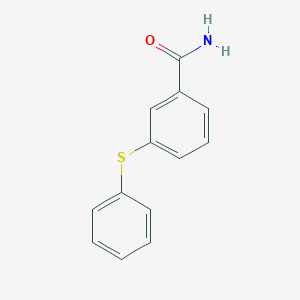

3-(Phenylsulfanyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

106380-90-9 |

|---|---|

Molecular Formula |

C13H11NOS |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

3-phenylsulfanylbenzamide |

InChI |

InChI=1S/C13H11NOS/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H2,14,15) |

InChI Key |

KLZFWPYDNDTTGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylsulfanyl Benzamide and Its Analogues

Established Synthetic Routes for Benzamide (B126) Scaffolds

The creation of the benzamide core is a foundational step in the synthesis of 3-(phenylsulfanyl)benzamide. This typically involves the formation of an amide bond, a reaction of central importance in organic and medicinal chemistry. Concurrently, methods to introduce the key phenylsulfanyl group onto the aromatic ring are essential.

The synthesis of amides is one of the most common transformations in organic chemistry. Traditional methods for forming the benzamide linkage often begin with a carboxylic acid (or its more reactive derivative) and an amine.

One of the most prevalent strategies involves the activation of a carboxylic acid, such as 3-(phenylsulfanyl)benzoic acid, to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. This is often necessary because the direct thermal reaction between a carboxylic acid and an amine to form an amide is an energetically demanding process that requires high temperatures and results in the formation of water, which must be removed.

To overcome this, a host of coupling reagents have been developed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction under milder conditions. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine.

| Activation Method | Reagent Example | Key Features |

| Carbodiimide Coupling | EDC | Stoichiometric use, generates urea (B33335) byproduct. |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Highly reactive intermediate, often used in process chemistry. |

| Phosphonium/Uronium Salts | HATU | High efficiency, but generates significant waste. |

| Direct Thermal Amidation | Heat | Reagent-free but requires harsh conditions and is limited in scope. |

Enzymatic strategies have also emerged as a powerful alternative for amide bond formation, utilizing enzymes like hydrolases or proteases to catalyze the reaction under mild, environmentally benign conditions.

The introduction of a phenylsulfanyl group onto a benzene (B151609) ring is another critical step. A common approach involves the reaction of an aryl halide with a thiolate, such as sodium thiophenoxide. This nucleophilic aromatic substitution reaction can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. For the synthesis of this compound, this could involve reacting a 3-halobenzamide with thiophenol in the presence of a base.

Alternatively, the phenylsulfanyl group can be introduced via electrophilic aromatic substitution, although this can sometimes lead to challenges with regioselectivity. Another established method involves the reaction of an aryl diazonium salt with a thiophenolate.

Advanced Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing molecules like this compound. These advanced approaches often rely on catalysis to achieve transformations that are difficult or inefficient using traditional methods.

Transition-metal catalysis has revolutionized the formation of carbon-sulfur (C–S) bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. Palladium and copper are the most commonly employed metals for these cross-coupling reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C–S bond formation. In this context, an aryl halide or triflate is coupled with a thiol in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting a 3-halobenzamide with thiophenol. A variety of palladium catalysts and ligands can be used to optimize the reaction.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also widely used for C–S bond formation. These reactions typically involve coupling an aryl halide with a thiol in the presence of a copper catalyst. These methods have become increasingly attractive as alternatives to palladium-catalyzed reactions.

| Catalyst System | Reaction Type | Typical Substrates | Advantages |

| Palladium/Ligand | Buchwald-Hartwig C-S Coupling | Aryl halides/triflates, Thiols | High efficiency, broad scope. |

| Copper(I) salts | Ullmann Condensation | Aryl halides, Thiols | Lower cost catalyst compared to palladium. |

| Nickel-based catalysts | Cross-coupling | Thioesters, Thioethers | Can activate less reactive C-S bonds. |

The development of these catalytic systems has significantly expanded the toolkit for synthesizing molecules containing the phenylsulfanyl moiety.

Achieving the correct substitution pattern on the aromatic ring is a central challenge in organic synthesis. For this compound, the phenylsulfanyl group must be introduced at the meta-position relative to the amide group. The choice of synthetic strategy often dictates the regiochemical outcome.

If the synthesis starts with a substituted benzoic acid, the directing effects of the existing substituents will determine the position of subsequent modifications. For instance, if starting with 3-bromobenzoic acid, both the carboxyl group and the bromine atom are meta-directing for electrophilic aromatic substitution, which can be challenging to control.

A more reliable strategy is to employ cross-coupling reactions where the position of the incoming group is predetermined by the position of the leaving group (e.g., a halogen) on the starting material. For example, starting with 3-bromobenzamide (B114348) and coupling it with thiophenol using a transition-metal catalyst ensures that the phenylsulfanyl group is introduced exclusively at the 3-position.

Directed ortho-metalation (DoM) is another powerful technique for achieving regioselectivity. However, for meta-substitution, a more complex, multi-step strategy would be required, often involving a blocking group or a rearrangement reaction.

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. The synthesis of amides has been a particular focus of green chemistry initiatives due to the large amount of waste generated by traditional stoichiometric coupling reagents.

Catalytic methods for both amide bond formation and C–S bond formation are inherently greener than stoichiometric approaches because they reduce the amount of waste generated. For example, using a catalytic amount of a boronic acid to promote the direct amidation of a carboxylic acid and an amine is a more atom-economical approach than using a full equivalent of a coupling reagent like HATU.

The choice of solvent is another important consideration in green chemistry. Many traditional organic solvents are volatile and hazardous. The development of reactions that can be run in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is a key area of research.

Biocatalysis, the use of enzymes to carry out chemical transformations, represents a particularly green approach to amide bond formation. Enzymes operate under mild conditions (room temperature and neutral pH) in water and are highly selective, reducing the need for protecting groups and minimizing byproducts.

| Green Chemistry Approach | Application in Synthesis | Benefit |

| Catalytic Amidation | Use of boronic acid or metal catalysts for amide bond formation. | Reduces stoichiometric waste, improves atom economy. |

| Biocatalysis | Enzymatic synthesis of the amide bond. | Mild conditions, aqueous solvent, high selectivity. |

| Greener Solvents | Use of ionic liquids or water as reaction media. | Reduces use of volatile and hazardous organic solvents. |

| Transition-Metal Catalysis | For C-S bond formation. | High efficiency and selectivity, reducing byproducts. |

By incorporating these principles, the synthesis of this compound can be designed to be more environmentally sustainable.

Synthesis of Derivatized this compound Structures

The creation of a diverse library of this compound derivatives often begins with the formation of a 3-(phenylsulfanyl)benzoic acid scaffold, which is then converted to the corresponding amide. This multi-step approach allows for variations in both the phenylsulfanyl and the benzamide portions of the molecule.

The introduction of various substituents onto the phenylsulfanyl ring is typically achieved through a copper-catalyzed C–S coupling reaction. This method allows for the formation of a range of 3-(phenylsulfanyl)benzoic acid intermediates by reacting 3-iodobenzoic acid with different substituted thiophenols. The general scheme involves the reflux of 3-iodobenzoic acid and a selected thiophenol in the presence of potassium hydroxide (B78521) and copper powder in water. This approach is versatile, allowing for the synthesis of derivatives with a variety of functional groups on the pendant phenyl ring.

An example of this synthetic strategy is the reaction of 3-iodobenzoic acid with thiophenol to yield 3-(phenylsulfanyl)benzoic acid. By employing substituted thiophenols, a variety of analogues can be produced.

Table 1: Examples of Synthesized 3-(Phenylsulfanyl)benzoic Acid Intermediates

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 3-Iodobenzoic acid | Thiophenol | 3-(Phenylsulfanyl)benzoic acid |

| 3-Iodobenzoic acid | 4-Methylthiophenol | 3-[(4-Methylphenyl)sulfanyl]benzoic acid |

Once the desired 3-(phenylsulfanyl)benzoic acid derivative is synthesized, the next step is the formation of the amide bond. This is generally accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

A common procedure involves treating the 3-(phenylsulfanyl)benzoic acid with thionyl chloride in a solvent such as dimethylacetamide (DMA) at reduced temperatures (e.g., -15 to -10 °C), which then warms to room temperature. After the formation of the acyl chloride is complete, the desired aniline (B41778) or other amine is added to the reaction mixture to form the final this compound product. This method allows for the introduction of a wide array of substituents on the benzamide nitrogen.

For instance, 3-(phenylsulfanyl)benzoic acid can be reacted with various anilines to produce a series of N-substituted this compound derivatives.

Table 2: Synthesis of N-Substituted this compound Derivatives

| 3-(Phenylsulfanyl)benzoic Acid Derivative | Amine | Product |

|---|---|---|

| 3-(Phenylsulfanyl)benzoic acid | Aniline | N-Phenyl-3-(phenylsulfanyl)benzamide |

| 3-(Phenylsulfanyl)benzoic acid | 4-Fluoroaniline | N-(4-Fluorophenyl)-3-(phenylsulfanyl)benzamide |

The synthesis of oxidized analogues, specifically 3-(phenylsulfonyl)benzamides, is achieved through the oxidation of the corresponding this compound precursors. nih.gov This transformation is a key step in creating compounds with a sulfonyl linkage, which can significantly alter the molecule's properties.

A widely used method for this oxidation is the reaction of the this compound derivative with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov The amount of mCPBA can be controlled to favor the formation of the sulfone. nih.gov In some instances, the corresponding sulfoxide (B87167) can also be isolated as a byproduct if the oxidation is not driven to completion. nih.gov

This synthetic approach has been successfully applied to a variety of this compound derivatives to produce their phenylsulfonyl counterparts. nih.gov

Table 3: Oxidation of 3-(Phenylsulfanyl)benzamides to 3-(Phenylsulfonyl)benzamides

| Starting Material (this compound Derivative) | Oxidizing Agent | Product (3-(Phenylsulfonyl)benzamide Derivative) |

|---|---|---|

| N-(4-Fluorophenyl)-3-(phenylsulfanyl)benzamide | mCPBA | N-(4-Fluorophenyl)-3-(phenylsulfonyl)benzamide |

| N-(4-Cyanophenyl)-3-(phenylsulfanyl)benzamide | mCPBA | N-(4-Cyanophenyl)-3-(phenylsulfonyl)benzamide |

Advanced Spectroscopic Characterization of 3 Phenylsulfanyl Benzamide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the structural backbone of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, making FT-IR an excellent tool for functional group identification. In 3-(Phenylsulfanyl)benzamide, the key functional groups—the amide and the thioether—along with the aromatic rings, give rise to a distinct infrared spectrum.

The primary amide group (-CONH₂) is characterized by several distinct bands. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively. The strong absorption band of the carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be prominent in the 1650-1680 cm⁻¹ region. actachemscand.org The N-H bending vibration, or the Amide II band, typically occurs around 1640-1590 cm⁻¹.

The aromatic rings exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) rings influences the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and the positions of out-of-plane (OOP) C-H bending bands between 900 and 675 cm⁻¹, which can help confirm the 1,3-disubstitution on the benzamide (B126) ring. The C-N stretching vibration of the amide is typically observed in the 1400-1300 cm⁻¹ range. The presence of the C-S (thioether) linkage is generally associated with weaker stretching bands in the 800-600 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 & ~3180 | Medium-Strong | N-H Asymmetric & Symmetric Stretching |

| >3000 | Medium-Weak | Aromatic C-H Stretching |

| ~1660 | Strong | C=O Stretching (Amide I) |

| ~1600 | Medium | N-H Bending (Amide II) & Aromatic C=C Stretching |

| ~1475, ~1440 | Medium | Aromatic C=C Stretching |

| ~1370 | Medium | C-N Stretching |

| ~750, ~690 | Strong | Aromatic C-H Out-of-Plane Bending |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While polar bonds like C=O and N-H give strong signals in IR, non-polar, symmetric bonds and bonds involving heavier atoms tend to produce strong signals in Raman spectroscopy.

For this compound, the aromatic C=C ring stretching vibrations are expected to be particularly strong and sharp in the FT-Raman spectrum. The C-S thioether bond, which may be weak in the IR spectrum, often provides a more readily identifiable signal in the Raman spectrum. The symmetric vibrations of the molecule are generally more Raman-active, providing a detailed fingerprint of the carbon skeleton. The carbonyl (C=O) group will also be visible, though typically less intense than in the IR spectrum. This complementary information is invaluable for a complete vibrational analysis.

Table 2: Expected FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretching |

| ~1600, ~1580 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Very Strong | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the amide protons and the aromatic protons on the two different rings.

The two amide protons (-CONH₂) are expected to appear as a broad singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to their attachment to the electronegative nitrogen atom and potential for hydrogen bonding. actachemscand.org

The aromatic protons will be more complex. The benzamide ring is 1,3-disubstituted, leading to four distinct proton signals. The proton at the C2 position (between the two substituents) would likely be a triplet or singlet-like peak around 8.0 ppm. The protons at C4, C5, and C6 would appear in the range of 7.4-7.8 ppm, with splitting patterns (doublet of doublets, triplets) determined by their coupling to adjacent protons. The five protons of the unsubstituted phenylsulfanyl ring would likely appear as a multiplet in the more upfield region of 7.2-7.5 ppm, similar to those in diphenyl sulfide (B99878).

Table 3: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.0 | s (broad) | -CONH₂ |

| ~7.9 | t or s | H2 (Benzamide Ring) |

| ~7.7 | d or dd | H4/H6 (Benzamide Ring) |

| ~7.5 | t | H5 (Benzamide Ring) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, a total of 13 distinct signals are expected (7 for the benzamide moiety and 6 for the phenylsulfanyl ring, assuming free rotation).

The carbonyl carbon (-C=O) of the amide group is the most downfield signal, typically appearing around 168-172 ppm. actachemscand.org The aromatic carbons will resonate in the 120-140 ppm range. The two carbons directly attached to the sulfur atom (ipso-carbons) and the carbon attached to the carbonyl group will have their chemical shifts significantly influenced by these substituents. The carbon atom C3 of the benzamide ring, bonded to the sulfur, and the ipso-carbon of the phenylsulfanyl ring are expected around 135-140 ppm. The remaining aromatic carbons will appear at chemical shifts predicted by standard substituent effects.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~169 | C=O (Amide Carbonyl) |

| ~140 | C3 (Benzamide Ring, C-S) |

| ~138 | C1 (Phenylsulfanyl Ring, C-S) |

| ~135 | C1 (Benzamide Ring, C-C=O) |

| ~132-125 | Aromatic CH Carbons |

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are essential for unambiguous assignment of all signals and final structural proof.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to confirm the connectivity of protons on the benzamide ring (e.g., showing a correlation between H4, H5, and H6) and within the phenylsulfanyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of each protonated carbon by linking its ¹³C signal to the signal of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, correlations from the H2 and H4 protons of the benzamide ring to the carbonyl carbon (C=O) would confirm their positions relative to the amide group. Similarly, correlations from the protons on both rings to the ipso-carbons attached to the sulfur atom would confirm the thioether linkage.

Together, these advanced techniques provide an irrefutable map of the molecular structure of this compound, leaving no ambiguity in the assignment of its spectroscopic data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₃H₁₁NOS), the molecular weight is 229.3 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a distinct molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 229.

The fragmentation of this compound is anticipated to follow pathways characteristic of both benzamides and diaryl sulfides. The initial fragmentation of aromatic amides often involves the cleavage of the C-N bond. researchgate.net For this compound, this would lead to the loss of an amino radical (•NH₂) to form the 3-(phenylsulfanyl)benzoyl cation.

Key fragmentation pathways for this compound would likely include:

Formation of the benzoyl cation derivative: Cleavage of the C(O)-NH₂ bond, resulting in a prominent peak corresponding to the [M-16]⁺ ion.

Loss of Carbon Monoxide: The resulting benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation for such ions, leading to a [M-16-28]⁺ fragment.

Cleavage of the C-S bond: Fragmentation can also occur at the sulfide linkage, leading to ions corresponding to the phenyl radical (C₆H₅⁺) and the 3-carbamoylbenzenethiol radical cation.

Cleavage of the Ph-S bond: Another possibility is the cleavage of the phenyl-sulfur bond, which would generate a benzenethiol (B1682325) radical cation and a 3-carbamoylphenyl radical.

The analysis of these fragment ions provides a veritable fingerprint of the molecule, confirming its elemental composition and the connectivity of its constituent parts.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 229 | Molecular Ion | [C₁₃H₁₁NOS]⁺˙ | - |

| 213 | [M-NH₂]⁺ | [C₁₃H₉OS]⁺ | Loss of amino radical |

| 185 | [M-NH₂-CO]⁺ | [C₁₂H₉S]⁺ | Subsequent loss of carbon monoxide |

| 121 | [C₇H₅NO]⁺˙ | [C₇H₅NO]⁺˙ | Cleavage of C-S bond |

| 109 | [C₆H₅S]⁺ | [C₆H₅S]⁺ | Cleavage of C-S bond |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of sulfur from [C₆H₅S]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within its two main chromophores: the benzamide moiety and the phenyl sulfide moiety.

The benzamide portion of the molecule contains π electrons in the benzene ring and the carbonyl group, as well as non-bonding (n) electrons on the oxygen and nitrogen atoms. This allows for π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. researchgate.net The n → π* transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, are generally of lower intensity and appear at longer wavelengths.

The phenylsulfanyl group also contributes to the electronic spectrum. The sulfur atom, with its lone pairs of electrons, and the phenyl ring constitute a chromophore where n → π* and π → π* transitions are possible. The interaction between the sulfur lone pairs and the π system of the benzene ring can lead to bathochromic (red) shifts of the absorption bands compared to unsubstituted benzene.

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Benzoyl group | ~230-270 | High |

| π → π | Phenyl sulfide group | ~250-290 | Medium to High |

| n → π | Carbonyl group | ~280-320 | Low |

| n → π | Sulfide group | ~300-340 | Low |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be predicted based on the known structural features of related benzamide and diaryl sulfide derivatives. researchgate.netresearchgate.net The benzamide group is generally planar or nearly planar. The central amide fragment is expected to show a high degree of planarity.

In the crystal lattice, it is anticipated that the amide groups of this compound molecules will engage in intermolecular hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can serve as a hydrogen bond acceptor. These hydrogen bonds are likely to play a crucial role in the formation of one-, two-, or three-dimensional networks in the solid state.

Computational and Theoretical Investigations of 3 Phenylsulfanyl Benzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These computational techniques provide insights into molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a popular computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost. A DFT study of 3-(Phenylsulfanyl)benzamide would involve calculating the electron density to determine the molecule's electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. rsc.org A smaller gap generally implies higher chemical reactivity and lower kinetic stability. For a hypothetical analysis of this compound, a data table would be generated as follows:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| No specific data is available for this compound. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.net The map uses a color scale to show regions of different electrostatic potential on the electron density surface. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). An MEP analysis for this compound would predict how it might interact with other molecules. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a method for studying intramolecular and intermolecular bonding and interactions. researchgate.netrsc.org It examines charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researcher.liferesearchgate.net By analyzing the interactions between filled donor orbitals and empty acceptor orbitals, NBO provides insights into the stability of the molecule arising from these interactions. For this compound, this analysis would detail the key orbital interactions and their stabilization energies. A sample data table might look like this:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| No specific data is available for this compound. |

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. mdpi.comsemanticscholar.org These methods, such as Hartree-Fock (HF), are often more computationally intensive than DFT but can provide a different level of theoretical insight into electronic properties. An ab initio study of this compound would provide a foundational, first-principles understanding of its electronic behavior.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov A Potential Energy Surface (PES) is a theoretical map of the energy of a molecule as a function of its geometry. By scanning the PES, researchers can identify the most stable conformers (energy minima) and the energy barriers to rotation between them. researchgate.net For this compound, this would involve rotating the phenyl and phenylsulfanyl groups to map out the energy landscape and determine its preferred three-dimensional structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By simulating these interactions, researchers can gain detailed insights into the dynamic behavior of molecules, such as this compound and its analogues, which is not achievable through static modeling alone. These simulations provide a virtual microscope to observe conformational changes, solvent effects, and the stability of molecular complexes.

Theoretical conformational analyses on related neuroleptic substituted benzamide (B126) drugs, such as 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides, have shown that multiple low-energy conformations, including both folded and extended forms, can coexist. nih.gov For some derivatives, extended conformers are energetically favored, while for others, folded structures are more stable, with the energy difference between conformers being relatively small. nih.gov This suggests that benzamide derivatives can be conformationally versatile.

Studies on the trimorphism of N-[(1S)-1-phenylethyl]benzamide revealed that different crystal forms arise from modifications in the molecular conformation, specifically through the rotation of phenyl rings. nih.gov This highlights the sensitivity of the molecular structure to its environment, which can trigger different packing arrangements. MD simulations on other complex derivatives, such as thieno[3,2-b]pyrrole-5-carboxamide and various sulfonamides, have been employed to confirm the stability of ligand-protein complexes predicted by docking and to analyze the dynamic behavior of the inhibitors within the receptor's active site over the simulation period. nih.govrsc.orgresearchgate.net These simulations verify that the molecule maintains a stable conformation and key interactions within the binding pocket, which is essential for its inhibitory function. nih.govresearchgate.net

The solvent environment plays a critical role in determining the behavior of a molecule, influencing its solubility, stability, and conformational preferences. MD simulations can explicitly model the interactions between a solute like this compound and the surrounding solvent molecules.

Studies on benzamide solubility have shown that its affinity for different solvents varies significantly. mdpi.com For instance, solubility is higher in aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents. mdpi.com This is due to the nature of the intermolecular interactions between the benzamide molecule and the solvent. Computational approaches can rationalize the ranking of solvents by calculating solute-solvent affinities. mdpi.com

The photophysical properties of related aromatic compounds are also known to be highly sensitive to the solvent environment. researchgate.netresearchgate.net Solvatochromic studies, which examine changes in a compound's absorption and emission spectra in different solvents, reveal the nature of solute-solvent interactions. researchgate.net These effects can be general, arising from the solvent's polarity, or specific, involving interactions like hydrogen bonding. researchgate.netresearchgate.net While not directly about MD simulations, these findings underscore the importance of the solvent, a factor that MD simulations are well-suited to investigate at a molecular level. By simulating a compound in a virtual box of water or other solvents, MD can predict how the solvent molecules arrange themselves around the solute and how this affects the solute's conformational equilibrium and dynamic motions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. walshmedicalmedia.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Molecular docking studies on compounds analogous to this compound have been conducted to elucidate their interactions with various biological targets. These computational models are crucial for understanding how these molecules might exert a biological effect.

For example, docking studies of novel sulfonamide derivatives, which share structural similarities with benzamides, have been performed against targets like dihydropteroate (B1496061) synthase (DHPS) and topoisomerase II. researchgate.netnih.gov These studies reveal the specific amino acid residues within the protein's active site that the ligand interacts with. The primary forces governing these interactions are non-covalent, including:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the correct orientation. Docking of benzamide-related compounds often shows hydrogen bonding between the amide group and polar residues in the protein's active site. walshmedicalmedia.comnih.gov

Hydrophobic Interactions: Interactions between the nonpolar parts of the ligand (like the phenyl rings) and hydrophobic pockets in the receptor contribute significantly to binding affinity. researchgate.net

In studies of benzenesulfonamide (B165840) derivatives as potential anticancer agents, docking was used to analyze interactions with the human breast cancer receptor (MCF-7). nih.gov Similarly, docking of newly designed sulfonamide derivatives into the BRD4 receptor revealed favorable interactions supported by hydrogen and hydrophobic bonds with key protein residues. nih.gov These computational models provide a detailed, three-dimensional view of the binding pose, offering a rationale for the molecule's activity and guiding the design of more potent analogues.

A primary goal of molecular docking is to predict not only how a ligand binds but also how strongly it binds. This binding strength is quantified as the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Kᵢ). walshmedicalmedia.comresearchgate.net Lower binding energy values indicate more favorable and stable interactions.

Docking studies provide quantitative predictions that allow for the ranking of different compounds. For instance, in a study of aryl sulfonamides, the binding energies for a series of compounds with the Topoisomerase II receptor were calculated, ranging from -4.93 to -6.49 kcal/mol, allowing researchers to identify the most promising inhibitor. researchgate.net In another study involving benzamide derivatives and the 6LU7 protein target, binding energies as low as -8.90 kcal/mol were reported, corresponding to a nanomolar inhibition constant. walshmedicalmedia.com

Below is a table summarizing representative findings from molecular docking studies on analogous compounds, illustrating the prediction of binding affinities against various protein targets.

| Ligand/Compound | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) |

| Compound 2i (a methyl-substituted 3-(phenylsulfonamido) benzoic acid) | Topoisomerase II (5GWK) | -6.49 | Not Reported |

| Ligand-a (a benzamide pyrazolone (B3327878) derivative) | Novel Coronavirus Main Protease (6LU7) | -8.90 | 301.49 nM |

| Ligand-d (a benzamide pyrazolone derivative) | Novel Coronavirus Main Protease (6LU7) | -8.85 | 325.66 nM |

| 3-(1H-benzo[d]imidazol-1-yl) phenyl aryl amide derivative | Not Specified | -5.36 | 118.33 µM |

| Fluorinated Benzamide (8d) | Cereblon (CRBN) | Not Reported (IC₅₀ = 63 µM) | Not Reported |

Reactivity and Reaction Mechanisms of 3 Phenylsulfanyl Benzamide Analogues

Chemical Reactivity Profiles and Active Sites

The chemical reactivity of 3-(phenylsulfanyl)benzamide analogues is centered around several key active sites: the amide nitrogen and carbonyl group, the sulfur atom of the phenylsulfanyl group, and the aromatic rings.

The amide functionality can undergo hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. The rate of this reaction is sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups on the benzoyl portion generally enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The sulfur atom in the phenylsulfanyl group is a potential site for oxidation, leading to the formation of sulfoxides and sulfones. These oxidation reactions can alter the electronic properties of the molecule, with the resulting sulfoxide (B87167) and sulfone groups being strongly electron-withdrawing. This, in turn, can influence the reactivity of the benzamide (B126) moiety.

Mechanistic Studies of Transformation Reactions

Mechanistic studies of related benzamide and thiobenzamide (B147508) systems provide insights into the potential transformation reactions of this compound analogues.

One notable transformation is the conversion of benzamides to thiobenzamides. A proposed mechanism for the thionation of N-aryl-substituted benzamides involves a two-step, one-pot process. Initially, the benzamide is converted to a benzimidoyl chloride derivative using a chlorinating agent like thionyl chloride. Subsequently, a thiating reagent, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, reacts with the imidoyl chloride. This reaction proceeds through an intermediate (E)-N-arylbenzimidic thioanhydride, which then rearranges to form the final N-aryl-substituted benzothioamide. The tolyl residue directly attached to the imine nitrogen pushes electrons to it, which enhances the hydrogen bond acceptor character for this imine nitrogen atom. This behavior causes the nitrogen atom of the imine group to be able to abstract the isopropyl amine NH proton, and the residual electrons attack the thiocarbonyl group with consequent cleavage of the S–C bond, finally giving the desired product and isopropyl isothiocyanate. chemrxiv.org

Another relevant reaction is the decomposition of N-aryl-N'-benzoylthioureas, which can yield both benzamides and thiobenzamides. Mechanistic postulates suggest that the formation of benzamide occurs through the migration of the aryl group, while thiobenzamide formation is due to the migration of the phenyl group. chemrxiv.org

Influence of Substituents on Reaction Pathways

Substituents on the aromatic rings of this compound analogues play a crucial role in directing reaction pathways and influencing reaction rates.

In the decomposition of N-aryl-N'-benzoylthioureas, the electronic nature of the substituent on the N-aryl group significantly affects the product ratio. When an electron-donating group (e.g., methyl or methoxy) is present at the para-position of the aryl group, the formation of the corresponding benzamide is favored. Conversely, the presence of an electron-withdrawing group (e.g., chlorine or nitro) at the same position favors the formation of thiobenzamide. chemrxiv.org This suggests that the migratory aptitude of the aryl group is influenced by its electronic density.

The reactivity of benzoquinone derivatives with thiols is also highly dependent on substituents. Electron-withdrawing substituents on the benzoquinone ring increase the rate of reaction with nucleophilic thiols, while electron-donating groups decrease the rate. researchgate.netnih.gov Although not a direct analogue, this principle can be extended to the reactivity of the aromatic rings in this compound, where electron-withdrawing groups would be expected to activate the ring towards nucleophilic aromatic substitution.

A study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates showed that these thiol esters are significantly more reactive than their oxygen ester counterparts. This increased reactivity is attributed to 4-nitrothiophenoxide being a better leaving group than 4-nitrophenoxide. The electronic nature of the substituent on the nonleaving thiobenzoate group also influences the reaction rate.

Electron Transfer Processes and Redox Behavior

The presence of the sulfur atom in the phenylsulfanyl group imparts redox activity to this compound analogues. Aryl sulfides can participate in single-electron transfer (SET) processes, leading to the formation of radical intermediates.

Studies on alkyl aryl thioethers have shown that they can serve as precursors for C-centered alkyl radicals under electroreductive conditions. chemrxiv.org Upon single-electron reduction, these thioethers can undergo C(sp3)–S bond cleavage to form a radical and a thiolate anion. The nature of the substituent on the aryl group can influence the reduction potential and the subsequent fate of the radical intermediate. chemrxiv.org

Visible light photoredox catalysis can be used for the synthesis of aryl sulfides via a radical-radical cross-coupling of electron-rich arenes with aryl and alkyl disulfides. This suggests that this compound analogues could potentially be synthesized or undergo reactions through photoredox-mediated pathways.

Exploration of Biological Activities and Pharmacological Targets of 3 Phenylsulfanyl Benzamide and Its Analogues Non Human/non Clinical Models

Enzyme Inhibition and Modulation Studies

Analogues of 3-(phenylsulfanyl)benzamide have been extensively studied as inhibitors of several key enzymes implicated in various pathological conditions.

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., CA IX, CA XII)

Derivatives incorporating the benzamide (B126) and sulfonamide moieties have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. google.comnih.gov Certain isoforms, particularly the membrane-associated CA IX and CA XII, are overexpressed in tumor cells and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer drug development. google.comgoogle.com

Research has focused on developing selective inhibitors for these tumor-associated isoforms over the ubiquitous cytosolic isoforms like CA I and CA II to minimize side effects. nih.govplos.org For instance, a series of benzamide-4-sulfonamides demonstrated potent inhibition of hCA II, VII, and IX in the low nanomolar to subnanomolar range, while showing slightly less activity against hCA I. nih.gov Another study on phenylethynylbenzenesulfonamide regioisomers showed strong and selective inhibition of the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. nih.gov Specifically, meta-substituted regioisomers were effective against CA I, IX, and XII. nih.gov

Ureido-substituted benzene (B151609) sulfonamides are another class of potent and selective inhibitors of CA IX and CA XII activity. plos.org X-ray crystallography studies have provided insights into their selective inhibition mechanism, revealing more favorable interactions with active site residues of CA IX compared to CA II. plos.org Similarly, novel N-(carbamimidoyl) benzenesulfonamide (B165840) derivatives have been shown to inhibit hCA IX and XII in the submicromolar to micromolar ranges, with Ki values ranging from 0.168 to 0.921 μM against hCA IX. nih.gov

| Compound Class | Target Isoform(s) | Inhibition Constant (Ki) / Potency | Selectivity |

|---|---|---|---|

| Benzamide-4-sulfonamides | hCA II, VII, IX | Low nanomolar to subnanomolar range | Slightly less sensitive towards hCA I. nih.gov |

| Phenylethynylbenzenesulfonamide (meta-substituted) | hCA I, IX, XII | Low nanomolar to millimolar range | Effective against CA I, IX, and XII. nih.gov |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA IX, hCA XII | Ki: 0.168 to 0.921 μM (hCA IX) | Inactive against off-target hCA I and II. nih.gov |

| Ureido-substituted benzene sulfonamides | CA IX, CA XII | Potent and selective inhibitors | Selective for CA IX over CA II. plos.org |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov HDAC inhibitors (HDACis) can induce cancer cell death through various mechanisms and are a focus of anticancer drug development. nih.gov Benzamide-based compounds, such as entinostat (B1683978) (MS-275), are known as class I selective HDAC inhibitors. nih.gov

Research into novel benzamide derivatives has aimed to improve potency and selectivity. nih.gov A study on 2-substituted benzamides as zinc-binding groups led to the discovery of highly potent and selective HDAC3 inhibitors. nih.gov For example, a compound with a 2-methylthiobenzamide group showed an IC50 of 29 nM for HDAC3 and over 690-fold selectivity over HDAC1. nih.gov In contrast, a subtle change to a 2-hydroxy benzamide maintained HDAC3 potency but lost all selectivity over HDAC 1 and 2. nih.gov This highlights the critical role of the substitution pattern on the benzamide scaffold for achieving isoform selectivity. Furthermore, studies have shown that HDACis with a benzamide moiety and a pyridyl cap group are among the most active latency-reversing agents for HIV-1 with the least toxicity in primary cell models. nih.gov

| Compound Scaffold | Target Isoform(s) | Inhibitory Concentration (IC50) | Selectivity Profile |

|---|---|---|---|

| 2-Methylthiobenzamide derivative | HDAC3 | 29 nM | >690-fold selective over HDAC1. nih.gov |

| 3-Aminopyridinyl-2-carboxamide derivative | HDAC3 | 1,100 nM | >40-fold selective over HDAC1. nih.gov |

| 2-Hydroxy benzamide derivative | HDAC1, 2, 3 | Potent against HDAC3 | Lost selectivity over HDAC1 and 2. nih.gov |

Acetylcholinesterase (AChE) and Beta-Secretase (BACE1) Modulation

Acetylcholinesterase (AChE) and beta-secretase (BACE1) are key enzymes in the pathogenesis of Alzheimer's disease. nih.gov AChE is responsible for the breakdown of the neurotransmitter acetylcholine, while BACE1 is involved in the production of neurotoxic amyloid-β peptides. nih.gov Consequently, dual inhibitors of both enzymes are an attractive therapeutic strategy.

Several studies have explored benzamide derivatives as potential inhibitors of AChE and BACE1. nih.govresearchgate.net In one study, a series of newly synthesized benzamides were evaluated, and N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be the most active against both enzymes, with an AChE IC50 of 0.056 µM and a BACE1 IC50 of 9.01 µM. nih.gov Molecular dynamics simulations suggested that these ligands reduce the flexibility of AChE, thereby impeding its function. nih.gov Another research effort focusing on a biphenylacetamide scaffold, discovered through in silico design, yielded BACE1 inhibitors with IC50 values in the micromolar range, demonstrating the potential of this chemical class for BACE1 inhibition. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM. nih.gov |

| BACE1 | 9.01 µM. nih.gov | |

| Biphenylacetamide derivative | BACE1 | 27 µM. nih.gov |

Bacterial Cell Division Protein (FtsZ) Inhibition

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of eukaryotic tubulin that is essential for bacterial cell division. mdpi.com Inhibition of FtsZ blocks cytokinesis, leading to a bacteriostatic or bactericidal effect, making it a promising target for new antibiotics. mdpi.com Benzamide-based inhibitors are one of the most extensively studied classes of FtsZ inhibitors. mdpi.com

The discovery that 3-methoxybenzamide (B147233) (3-MBA) could inhibit the growth of B. subtilis sparked interest in this scaffold. mdpi.com Although 3-MBA itself has weak activity, it served as a starting point for the development of more potent analogues. mdpi.comnih.gov Medicinal chemistry efforts have led to potent antistaphylococcal FtsZ inhibitors like PC190723, a difluorobenzamide derivative. nih.gov Further research on benzodioxane–benzamide inhibitors has identified compounds with bactericidal activity against Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 25 to 80 µg/mL. nih.gov These compounds were found to significantly alter GTP-induced FtsZ assembly. nih.gov

Protein-Protein Interaction Modulation

Beyond direct enzyme inhibition, analogues of this compound have been investigated for their ability to disrupt key protein-protein interactions.

Anti-Apoptotic Protein (e.g., Bcl-2) Inhibition Mechanisms

The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway of apoptosis. google.com Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. nih.gov These proteins function by sequestering pro-apoptotic proteins. google.com A therapeutic strategy involves using small molecules that mimic the action of pro-apoptotic BH3-only proteins. google.com These "BH3 mimetics" bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and triggering programmed cell death. nih.gov

N-(phenylsulfonyl)benzamides and related compounds have been investigated as Bcl-2 inhibitors. google.com The rationale is that these small molecules can mimic the effect of BH3-only proteins, enter the cell, overcome the overexpression of anti-apoptotic proteins, and reset the apoptotic process. google.com Furthermore, tris-benzamide analogues have been designed as peptidomimetics of the BH3 domain of pro-apoptotic proteins. 5z.com These compounds have shown the ability to bind to the anti-apoptotic protein Bcl-xL and inhibit the proliferation of various prostate cancer cell lines by inducing apoptosis. 5z.com

Receptor Binding and Activation Studies (Non-Human Receptors)

Analogues of this compound have been evaluated for their interaction with various non-human receptors or human receptors expressed in non-human preclinical models, revealing a range of binding affinities and functional activities. These studies are crucial for understanding the pharmacological profile and potential therapeutic applications of this chemical class.

Sigma-1 Receptor: Novel benzamide derivatives have been identified as agonists for the sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone. scientific.netmdpi.com Docking studies with the S1R structure indicate that these compounds fit into the binding pocket, forming key interactions. For instance, a retroamide modification in one analogue enhanced the ionic interaction with the amino acid residue Asp126, maintained a salt bridge with Glu172, and formed an additional hydrogen bond with Tyr103, contributing to its improved binding affinity. scientific.net Functional assays confirmed the agonist activity of these derivatives. scientific.netmdpi.com

Serotonin (B10506) (5-HT) Receptors: In a non-human model using frog adrenocortical cells, substituted benzamide derivatives, including zacopride (B1682363) and cisapride, were found to stimulate corticosteroid production. nih.gov This effect was not mediated by classical 5-HT1, 5-HT2, or 5-HT3 receptors. The results strongly indicated that the stimulatory action of serotonin in this system is mediated through the activation of a 5-HT4 receptor subtype, with the benzamide analogues acting as agonists. nih.gov

Dopamine (B1211576) Receptors: A series of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were synthesized and evaluated for their binding affinity at dopamine D3, D4, and D2 receptors, typically using rat brain tissue or transfected CHO cell lines. nih.gov One derivative, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, demonstrated very high affinity for the D3 receptor with a Ki value of 0.18 nM. nih.gov It also showed significant selectivity (over 200-fold) against D4, D2, 5-HT1A, and α1-adrenergic receptors. Functional studies using a Eu-GTP binding assay characterized this compound as a full agonist at the D3 receptor. nih.gov

Table 2: Receptor Binding and Functional Activity of Benzamide Analogues in Non-Human Models

| Compound/Analogue Class | Receptor Target | Model System | Binding Affinity (Ki) | Functional Activity | References |

|---|---|---|---|---|---|

| Novel Benzamide Derivatives | Sigma-1 (S1R) | In silico docking, in vitro functional assays | Nanomolar range (e.g., Ki = 1.2–3.6 nM for select compounds) | Agonist | scientific.net, mdpi.com |

| Zacopride, Cisapride | 5-HT4 | Frog adrenocortical cells | Not specified | Agonist (stimulates corticosteroid secretion) | nih.gov |

| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Dopamine D3 | Rat brain tissue / CHO cells | 0.18 nM | Full Agonist | nih.gov |

| N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides | Dopamine D4 / 5-HT2A | In vitro binding assays | High affinity | Not specified (binding only) | researchgate.net |

Structure Activity Relationship Sar Studies of 3 Phenylsulfanyl Benzamide Derivatives Non Clinical

Systematic Variation of Substituents and Their Effects on Biological Activity

Systematic modification of the 3-(phenylsulfanyl)benzamide scaffold has been a key strategy to delineate the structural requirements for potent biological activity. Studies on closely related analogs, such as 3-(benzylthio)benzamide derivatives, have demonstrated that even minor chemical alterations can lead to significant changes in inhibitory potency against enzymes like SIRT2. nih.gov

The core structure can be divided into three main regions for modification: the benzamide (B126) ring (Ring A), the phenylsulfanyl ring (Ring B), and the amide moiety.

Substitutions on the Phenylsulfanyl Moiety (Ring B): Alterations on the phenyl ring connected via the thioether linkage have been shown to significantly impact activity. For example, in a series of 3-(benzylthio)benzamide derivatives tested as SIRT2 inhibitors, substitutions on this ring led to a range of potencies. A key finding was that replacing a sulfonamide linker with a thioether linker generally increased potency by two- to three-fold. nih.gov This highlights the importance of the sulfur linkage itself. Further oxidation of the thioether to a sulfoxide (B87167) or sulfone was found to be detrimental to activity, suggesting a preference for the less oxidized, more flexible thioether bridge. nih.gov

The following table summarizes the SIRT2 inhibitory activity of a series of 3-(benzylthio)benzamide analogs, illustrating the effects of substituent variation. nih.gov

| Compound ID | R¹ (Amide) | R² (Ring B) | SIRT2 IC₅₀ (µM) |

| Analog 1 | -H | 4-fluoro | 4.8 ± 0.5 |

| Analog 2 | -H | 4-chloro | 5.3 ± 0.4 |

| Analog 3 | -H | 4-methyl | 6.7 ± 0.6 |

| Analog 4 | -H | 2,4-dichloro | 3.5 ± 0.3 |

| Analog 5 | -CH₃ | 4-fluoro | 10.2 ± 0.9 |

| Analog 6 | -CH₃ | 2,4-dichloro | 7.1 ± 0.6 |

Data sourced from studies on 3-(benzylthio)benzamide derivatives as potent and selective SIRT2 inhibitors. nih.gov

The data indicates that dichlorination at the 2 and 4 positions of Ring B (Analog 4) results in the most potent SIRT2 inhibition in this series. nih.gov Conversely, methylation of the amide nitrogen (Analogs 5 and 6) appears to reduce potency compared to their unsubstituted counterparts. nih.gov

Topological and Steric Factors Influencing Bioactivity

The three-dimensional arrangement of atoms (topology) and the spatial bulk of substituents (steric factors) are crucial determinants of how this compound derivatives interact with their biological targets. The thioether bridge connecting the two phenyl rings imparts a specific geometry and flexibility that is distinct from other linkers like amides or sulfonamides.

Studies comparing thioether-linked benzamides with their sulfoxide and sulfone analogs revealed that the thioether is optimal for SIRT2 inhibitory activity. nih.gov The introduction of oxygen atoms to form the sulfoxide and sulfone groups not only changes the electronic properties but also alters the geometry and steric profile of the linker, which was found to be unfavorable for binding. nih.gov This suggests that the specific bond angles and rotational freedom of the thioether linkage are important for achieving the correct orientation within the target's binding site.

Furthermore, the placement and size of substituents on the aromatic rings play a significant role. For instance, in a series of pesticidal benzamide derivatives, it was observed that less steric bulk on the aniline (B41778) ring may reduce obstacles to binding with the target receptor, thereby increasing activity. nih.gov This principle can be applied to this compound derivatives, where bulky substituents at critical positions could cause steric clashes, preventing optimal binding. The enhanced potency of the 2,4-dichloro substituted analog (Analog 4) over the 4-monosubstituted analogs (Analogs 1 and 2) suggests a specific pocket in the binding site that can accommodate or favorably interacts with a substituent at the C2 position. nih.gov

Electronic Properties and Their Correlation with Biological Responses

The electronic nature of the this compound scaffold and its substituents directly influences binding interactions and, consequently, biological activity. The thioether sulfur atom is a key electronic feature, acting as a flexible, electron-rich linker.

The decision to replace a sulfonamide group with a thioether in the development of SIRT2 inhibitors was guided by molecular modeling that indicated the sulfonamide was unfavorable for binding. nih.gov Sulfonamides have strong hydrogen-bond accepting capabilities and a rigid tetrahedral geometry, whereas a thioether is a weaker hydrogen bond acceptor and has a more flexible, bent geometry. The superior activity of the thioether derivatives suggests that the electronic and geometric properties of the sulfonamide were suboptimal for the SIRT2 active site. nih.gov

Substituents on the aromatic rings modulate the electronic landscape of the entire molecule. Electron-withdrawing groups (EWGs) like halogens (e.g., -F, -Cl) and electron-donating groups (EDGs) like alkyls (e.g., -CH₃) can alter the charge distribution on the rings. sci-hub.se For example, the presence of fluorine or chlorine atoms on Ring B can influence pi-stacking interactions or form specific halogen bonds with the target protein. The observation that 4-fluoro and 4-chloro substituents (Analogs 1 and 2) confer good potency indicates that electron-withdrawing features at this position are well-tolerated and likely contribute positively to binding. nih.gov In broader studies of benzamide derivatives, hydrogen bond donating groups have been found to contribute positively to activity, while electron-withdrawing groups can have a negative influence, depending on the specific target and binding mode.

Pharmacophore Identification and Optimization

A pharmacophore is an abstract representation of the key molecular features necessary for a specific biological activity. For this compound derivatives, a pharmacophore model can be constructed based on the common structural elements of the most active compounds and their interactions with the target.

Based on computational and SAR studies of 3-substituted benzamides, a general pharmacophore model for inhibitors of targets like the bacterial protein FtsZ or mammalian SIRT2 can be proposed. nih.govnih.gov Key features often include:

Two Aromatic Rings: Corresponding to the benzamide (Ring A) and the phenylsulfanyl (Ring B) moieties, which typically engage in hydrophobic and pi-stacking interactions within the binding site. nih.gov

A Hydrogen Bond Donor: The amide N-H group is a crucial hydrogen bond donor. nih.gov

A Hydrogen Bond Acceptor: The amide carbonyl oxygen serves as a primary hydrogen bond acceptor. nih.gov

A Hydrophobic Feature: The thioether linker and associated phenyl ring contribute to hydrophobic interactions. nih.gov

Docking studies of 3-(benzylthio)benzamide derivatives into the SIRT2 active site support this model. The benzamide moiety is positioned to form critical hydrogen bonds, while the benzylthio-phenyl portion extends into a hydrophobic channel. nih.gov Optimization of this pharmacophore involves modifying substituents to enhance these key interactions. For example, adding halogens to Ring B can improve hydrophobic and potential halogen-bonding interactions, leading to increased potency, as seen with the 2,4-dichloro analog. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry is a powerful tool for understanding and predicting the SAR of this compound derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations provide atomic-level insights into ligand-target interactions. nih.gov

Molecular Docking: This technique was pivotal in the development of 3-(benzylthio)benzamide SIRT2 inhibitors. Docking studies first revealed that the sulfonamide moiety in the parent series was unfavorable for SIRT2 binding, prompting its replacement. nih.gov Subsequent docking of the thioether analogs showed that the benzamide group forms key hydrogen bonds with amino acid residues (e.g., Asp166, Asn168 in SIRT2), while the substituted phenyl ring of the thioether moiety occupies a hydrophobic pocket. This rationalized the observed SAR, such as the preference for the thioether linker over the sulfone and the increased potency of certain substituted analogs. nih.gov

3D-QSAR: For broader series of 3-substituted benzamide derivatives, 3D-QSAR models have been developed to correlate the three-dimensional properties of the molecules with their biological activity. nih.gov These models generate statistical correlations that can predict the activity of new, unsynthesized compounds. For a series of benzamide FtsZ inhibitors, a statistically significant 3D-QSAR model was developed based on a five-featured pharmacophore, which showed a good correlation between experimental and predicted activity. nih.gov Such models provide guidelines for designing new derivatives with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations can be used to confirm the stability of the ligand-protein complex predicted by docking. By simulating the movement of atoms over time, MD can validate key binding interactions and assess the conformational stability of the ligand in the active site, providing a more dynamic and realistic view of the binding event. nih.gov

These computational approaches are integral to modern drug discovery, enabling a more rational design of potent and selective inhibitors based on the this compound scaffold.

Design and Development of Novel 3 Phenylsulfanyl Benzamide Derivatives and Analogues

De Novo Design Strategies for Enhanced Bioactivity

De novo drug design involves the creation of novel molecular structures from scratch, tailored to interact with a specific biological target. In the context of the 3-(phenylsulfanyl)benzamide framework, this approach aims to generate new molecules with improved efficacy and specificity. A key modern strategy in this area is the use of generative chemical language models (CLMs). These computational tools learn the underlying patterns of molecular structures from large datasets of known compounds and their associated biological activities. researchgate.net

By training these hybrid CLMs on known bioactive molecules, it becomes possible to generate vast virtual libraries of novel compounds. researchgate.net These generated molecules can then be computationally screened and prioritized based on predicted bioactivity. For instance, a CLM-based classifier can be fine-tuned with known ligands for a specific target, such as a kinase, to identify the most promising candidates from the virtually generated library. researchgate.net This approach allows for the exploration of new regions of chemical space, leading to the identification of unique scaffolds and derivatives that may not be conceived through traditional medicinal chemistry alone. The successful application of this method has led to the discovery of new ligands with sub-micromolar activity, demonstrating the potential of generative models for scaffold-hopping and creating structurally novel compounds based on a foundational concept. researchgate.net

Lead Optimization of Promising Scaffolds

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its therapeutic potential. patsnap.com This iterative process involves synthesizing and testing a series of analogues to enhance properties such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.comnih.gov

A fundamental aspect of lead optimization is the analysis of Structure-Activity Relationships (SAR), which examines how changes in a molecule's chemical structure affect its biological activity. patsnap.com For scaffolds related to this compound, such as 3-(benzylsulfonamido)benzamides, extensive SAR studies have been conducted. In one such study targeting the sirtuin-2 (SIRT2) deacetylase enzyme, 176 analogues were designed and synthesized to optimize potency and selectivity. nih.gov The research identified key structural modifications that influenced bioactivity. For example, the addition of certain hydrophilic groups was found to maintain or increase SIRT2 inhibitory activity. nih.gov

Table 1: Impact of Structural Modifications on SIRT2 Inhibition

| Modification Strategy | Functional Group Added | Ring Position | Effect on SIRT2 Inhibition |

|---|---|---|---|

| Introduction of Hydrophilic Groups | Cyano | Ring A | Increased or Maintained Activity |

| Sulfoxide (B87167) | Ring A | Increased or Maintained Activity | |

| Sulfone | Ring A | Increased or Maintained Activity | |

| Acetyl | Ring A | Increased or Maintained Activity |

Data derived from SAR studies on sulfobenzoic acid derivatives. nih.gov

Beyond enhancing potency, lead optimization also focuses on improving ADME properties to ensure the compound can reach its target in the body and remain stable long enough to exert its effect. Early-stage ADME profiling of promising analogues can reveal liabilities such as poor solubility or high plasma protein binding. nih.gov For instance, two active analogues, compounds 51 and 59 from a SIRT2 inhibitor study, showed moderately increased solubility compared to the reference compound, representing a significant improvement in their pharmacological profiles. nih.gov Methodologies like bioisosteric replacement (swapping one functional group for another with similar physical or chemical properties) and scaffold hopping (altering the core structure while maintaining key binding features) are common strategies employed to overcome these challenges and refine a lead compound into a viable drug candidate. patsnap.comarxiv.org

Hybrid Molecule Design and Multi-Targeting Approaches

Hybrid molecule design is an innovative strategy that combines two or more distinct pharmacophoric units into a single chemical entity. mdpi.com The goal is to create a conjugate molecule that can interact with multiple biological targets simultaneously, which can be particularly advantageous for treating complex multifactorial diseases like Alzheimer's disease (AD). nih.gov This multi-target-directed ligand (MTDL) approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. mdpi.com

The benzamide (B126) scaffold has been successfully incorporated into such hybrid designs. For example, a novel class of benzamide-hydroxypyridinone (HPO) derivatives was developed as potential multi-targeting agents for AD. nih.gov In this design, the benzamide portion was based on benzyloxy phenyl analogues known for monoamine oxidase B (MAO-B) inhibition, while the HPO moiety is a well-known iron chelator. nih.gov The resulting hybrids demonstrated potent, selective MAO-B inhibition and excellent iron-chelating properties, addressing two different pathological pathways in AD with a single molecule. nih.gov

Another approach involves creating hybrid molecules by conjugating benzamide-type inhibitors with peptides. These benzamide-peptide hybrids have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), another important class of drug targets. nih.gov The strategic combination of different bioactive scaffolds, often connected by a linker like a 1,2,3-triazole formed via "click chemistry," can enhance biological activity and improve drug-like properties. mdpi.com

Table 2: Examples of Benzamide-Based Hybrid Molecules

| Hybrid Molecule Class | Constituent Pharmacophores | Intended Biological Targets | Therapeutic Area |

|---|---|---|---|

| Benzamide-Hydroxypyridinone | Benzamide analogue, Hydroxypyridinone (HPO) | Monoamine oxidase B (MAO-B), Iron (Fe³⁺) Chelation | Alzheimer's Disease |

| Benzamide-Peptide | Benzamide, Linear or Cyclic Peptides | Histone Deacetylases (HDAC1, HDAC3) | Oncology / Neuroprotection |

| Purine-Triazole-Fluoroaromatic | Purine, 1,2,3-Triazole, Fluoroaromatic groups | Neuronal Protection Targets | Neurodegenerative Disease |

This table summarizes different hybrid design strategies incorporating benzamide or related scaffolds. mdpi.comnih.govnih.gov

Computational-Aided Drug Design for this compound Analogues

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. nih.govtaylorandfrancis.com CADD methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). mdpi.com

SBDD relies on the three-dimensional structure of the biological target, which can be determined experimentally or through modeling. nih.govmdpi.com With the target structure, computational techniques like molecular docking can be used to predict how different ligands, such as this compound analogues, will bind to the target's active site. mdpi.com This provides insight into the key molecular interactions driving binding and activity. For example, molecular modeling was used to understand how a benzamide-HPO hybrid inhibitor adopted a specific conformation to achieve enhanced interactions with the MAO-B enzyme. nih.gov

LBDD is employed when the 3D structure of the target is unknown. This approach uses a set of known active ligands to build a model that defines the essential structural features required for bioactivity. nih.gov The extensive SAR data generated during lead optimization studies, such as the work on SIRT2 inhibitors, provides the foundational information needed to construct such ligand-based models. nih.gov

More recently, artificial intelligence (AI) and machine learning have emerged as powerful CADD tools. taylorandfrancis.com Generative models can design novel molecules from scratch, while predictive models can forecast a compound's bioactivity or ADME properties. researchgate.net These advanced computational approaches allow researchers to navigate vast chemical spaces efficiently, prioritizing the synthesis of compounds with the highest probability of success and accelerating the entire drug design and development cycle. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for 3 Phenylsulfanyl Benzamide Compounds Non Clinical

Advanced Pre-clinical Models for Efficacy Assessment

The successful translation of a compound from the laboratory to clinical application hinges on the predictive power of its preclinical evaluation. For 3-(Phenylsulfanyl)benzamide compounds, moving beyond traditional two-dimensional (2D) cell cultures and conventional xenograft models is critical for a more accurate assessment of efficacy.

Future research must increasingly adopt sophisticated models that better recapitulate human physiology and disease complexity. nih.govnih.gov These advanced models include:

Patient-Derived Xenografts (PDX): PDX models, which involve transplanting fresh tumor tissue from a patient into an immunodeficient mouse, are becoming increasingly vital. mdpi.com Unlike traditional cell-line-derived xenografts, PDX models largely retain the genetic and epigenetic heterogeneity of the original human tumor. mdpi.com Utilizing PDX models to test novel this compound analogues could provide more clinically relevant data on drug sensitivity and resistance. mdpi.comresearchgate.net

Organoid and 3D Culture Systems: Three-dimensional (3D) cell culture models, including tumor organoids, better mimic the physiological environment and growth patterns of solid tissues and tumors compared to 2D cultures. nih.govnih.gov These models can be used to assess the penetration and efficacy of benzamide (B126) compounds in a more realistic tumor microenvironment.

"Organ-on-a-Chip" (OOC) Technology: These microfluidic devices simulate the functions and physiological responses of entire organs, such as the liver, kidney, or lung. amerigoscientific.comthetransmitter.org OOCs offer a more precise way to test drug efficacy and toxicity on human cells in a dynamic environment that mimics organ-level function. amerigoscientific.compfizer.com By integrating multiple OOCs into a "human-on-a-chip," researchers could study the systemic effects, metabolism, and potential inter-organ toxicity of this compound derivatives before human trials. amerigoscientific.comnih.gov

The adoption of these models will facilitate a more rigorous and predictive preclinical evaluation, increasing the likelihood of successful clinical translation for promising compounds within this chemical class. nih.gov

Exploration of Novel Biological Targets and Pathways

While benzamide derivatives are known to interact with a range of biological targets, a significant future direction lies in the unbiased discovery of novel molecular targets and pathways for this compound analogues. This exploration will move beyond known targets to uncover new therapeutic opportunities and elucidate mechanisms of action.

Table 1: Examples of Established Biological Targets for Benzamide and Related Scaffolds

| Target Class | Specific Target(s) | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Carbonic Anhydrases (CA IX, XII) | Oncology |